REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:16])[CH2:10][N:11]([CH2:14][CH3:15])[CH2:12][CH3:13])[CH:5]=[CH:6][CH:7]=1.Cl.[N-:18]=[N+:19]=[N-].[Na+].C([O-])(O)=O.[Na+]>C1COCC1.O>[N:1]([C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:16])[CH2:10][N:11]([CH2:14][CH3:15])[CH2:12][CH3:13])[CH:5]=[CH:6][CH:7]=1)=[N+:18]=[N-:19] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)NC(CN(CC)CC)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.08 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting stirred mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
The reaction was stirred in an ice bath for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted three times with EtOAc (75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C=1C=C(C=CC1)NC(CN(CC)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |